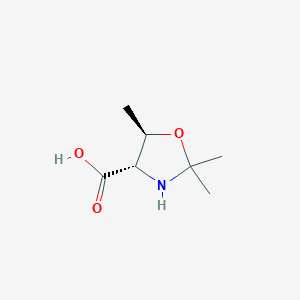

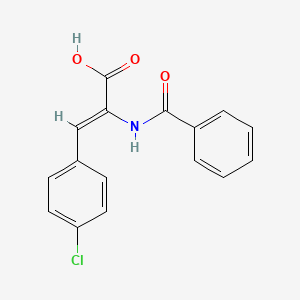

![molecular formula C11H11ClF3NO B2578975 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1258641-12-1](/img/structure/B2578975.png)

2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound that contains a chloro group (-Cl), a trifluoromethyl group (-CF3), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The chloro group might be substituted by a nucleophile, and the acetamide group could participate in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

A study investigated a series of compounds related to 2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide for antimalarial activity. They found that the antimalarial potency against Plasmodium berghei in mice correlated with the size and electron donation properties of the phenyl ring substituents. This research demonstrated the potential of such compounds for antimalarial therapy, with activity noted against resistant strains of the parasite and promising pharmacokinetic properties suggesting extended protection against infection after oral administration (Werbel et al., 1986).

Anticonvulsant Activity

New derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for anticonvulsant activity in animal models of epilepsy. The molecules were designed by replacing the heterocyclic imide ring of pyrrolidine-2,5-diones with a chain amide bond. Several compounds demonstrated activity in the maximal electroshock (MES) seizures model, particularly the 3-(trifluoromethyl)anilide derivatives. These findings highlight the importance of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity and suggest a potential role in the treatment of human partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Antihyperalgesic Activity

EMD 61753, a compound similar to this compound, was identified as a peripherally selective kappa-opiate agonist. It displayed antihyperalgesic activity in animal models of inflammatory pain at doses that did not cause central action. The study provided insights into structure-activity relationships and revealed that none of the analogues or reference compounds tested surpassed the parent compound in terms of kappa-receptor affinity and peripheral selectivity (Gottschlich et al., 1995).

Glycine Transporter Inhibition and Dopamine Release

SSR504734, closely related to this compound, was studied as an inhibitor of the glycine transporter type 1, influencing glutamatergic neurotransmission. This compound increased extracellular levels of glycine and enhanced glutamatergic influence on dopamine neurotransmission in the nucleus accumbens, suggesting its potential in treating dopamine-related disorders like schizophrenia (Leonetti et al., 2006).

Anti-Inflammatory Activity

N-(2-hydroxy phenyl) acetamide, a molecule structurally related to this compound, demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. The treatment resulted in significant retardation in weight loss and paw oedema volume. It also altered serum levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and anti-arthritic properties (Jawed et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Result of Action

Similar compounds have been found to have diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-3-2-4-9(5-8)11(13,14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPBDBFJPMUDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)sulfonyl]norleucine](/img/structure/B2578892.png)

![[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2578893.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-{thieno[3,2-b]pyridin-6-yl}prop-2-enamide](/img/structure/B2578900.png)

![3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2578902.png)

![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)

![N-(sec-butyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578908.png)

![2-{[2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2578909.png)

![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)